2-[4-(3-Chlorophenoxy)butylamino]ethanol
Overview
Description
2-[4-(3-Chlorophenoxy)butylamino]ethanol is an organic compound with the molecular formula C12H18ClNO2 It is characterized by the presence of a chlorophenoxy group attached to a butylamino chain, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenoxy)butylamino]ethanol typically involves the reaction of 3-chlorophenol with butylamine, followed by the introduction of an ethanol group. One common method involves the following steps:
Formation of 3-chlorophenoxybutylamine: 3-chlorophenol is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 3-chlorophenoxybutane. This intermediate is then reacted with butylamine to yield 3-chlorophenoxybutylamine.
Introduction of Ethanol Group: The 3-chlorophenoxybutylamine is then reacted with ethylene oxide under basic conditions to introduce the ethanol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-[4-(3-Chlorophenoxy)butylamino]acetaldehyde or 2-[4-(3-Chlorophenoxy)butylamino]acetic acid.
Reduction: Formation of 2-[4-(3-Hydroxyphenoxy)butylamino]ethanol.
Substitution: Formation of 2-[4-(3-Aminophenoxy)butylamino]ethanol or 2-[4-(3-Thiophenoxy)butylamino]ethanol.
Scientific Research Applications
2-[4-(3-Chlorophenoxy)butylamino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenoxy)butylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the ethanol and butylamino groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chlorophenoxy)butylamino]ethanol: Similar structure but with a chlorine atom at the 4-position of the phenoxy group.
2-[4-(3-Bromophenoxy)butylamino]ethanol: Similar structure but with a bromine atom instead of chlorine.
2-[4-(3-Methoxyphenoxy)butylamino]ethanol: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
2-[4-(3-Chlorophenoxy)butylamino]ethanol is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with biological targets. This positioning can affect the compound’s binding affinity and specificity, making it distinct from its analogs.
Properties
IUPAC Name |
2-[4-(3-chlorophenoxy)butylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c13-11-4-3-5-12(10-11)16-9-2-1-6-14-7-8-15/h3-5,10,14-15H,1-2,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNCIXRCGOQHTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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